Methyl 3-formylthiophene-2-carboxylate
Overview
Description
Methyl 3-formylthiophene-2-carboxylate, also known as MFTC, is a chemical compound that belongs to the class of heterocyclic compounds. It is a colorless to pale yellow liquid with a fruity odor. MFTC has been widely used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Drug Delivery Applications of Metal-Organic Frameworks (MOFs)
- Scientific Field : Biomedical Engineering, Drug Delivery .
- Application Summary : Metal-Organic Frameworks (MOFs) and their nanoscale counterparts (NMOFs) have emerged as useful tools for biomedical applications, specifically for drug delivery . Due to their porous framework, large surface area, tunability, and easy surface functionalization, MOFs and NMOFs offer high drug loading capacity and controlled release at the target site .
- Methods of Application : The synthesis of MOFs involves a building block fashion, in which inorganic building units (metal ion vertices or clusters) are interconnected by organic building units (organic linker molecules) by a self-assembly process, to form highly tailorable crystalline materials having pores in the nanometer range .
- Results or Outcomes : The use of MOFs as drug carriers has shown promising results in terms of high drug loading capacity and controlled release at the target site .
Anti-Inflammatory Agents
- Scientific Field : Pharmacology, Medicinal Chemistry .
- Application Summary : Methyl 3-formylthiophene-2-carboxylate could potentially be used in the synthesis of novel molecules as potential anti-inflammatory agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application are not explicitly mentioned in the source .
properties
IUPAC Name |
methyl 3-formylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNVUVBYMGWBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292333 | |
Record name | methyl 3-formylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formylthiophene-2-carboxylate | |
CAS RN |
67808-71-3 | |
Record name | 67808-71-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-formylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-formyl-2-thiophenecarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36HFT8H894 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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